molecular formula C8H11ClN2O2S B11799558 Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate

Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate

Cat. No.: B11799558
M. Wt: 234.70 g/mol
InChI Key: WIRVKDBLWOCEIW-UHFFFAOYSA-N
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Description

Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many biologically active molecules, including drugs and natural products

Preparation Methods

The synthesis of Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate typically involves the reaction of appropriate thioamides with ethyl alpha-chloroacetoacetate in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.

Scientific Research Applications

Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to exert anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

What sets Ethyl5-chloro-2-(dimethylamino)thiazole-4-carboxylate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Ethyl 5-chloro-2-(dimethylamino)thiazole-4-carboxylate is a thiazole derivative that has gained attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C8H12N2O2SC_8H_{12}N_2O_2S and features a thiazole ring, which plays a crucial role in its biological activity. The structure includes a chloro substituent and a dimethylamino group that contribute to its reactivity and interaction with biological targets.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties :

  • Broad-spectrum antibacterial activity : The compound has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis, showing potency comparable to established antibiotics like ampicillin and gentamicin.
  • Antifungal effects : It also exhibits moderate antifungal activity against pathogens such as Candida albicans.

Comparative Analysis of Antimicrobial Activity

Compound NameAntimicrobial ActivityMechanism of Action
This compoundHighInhibition of bacterial cell wall synthesis
Ethyl 2-amino-4-methylthiazole-5-carboxylateModerateVarious (less defined)
2-Benzamido-4-methylthiazole-5-carboxylic acidLowXanthine oxidase inhibition

Anticancer Activity

The compound also shows promising anticancer properties :

  • Inhibition of cancer cell proliferation : In vitro studies indicate that it inhibits the growth of various cancer cell lines, demonstrating activity against 29 out of 60 tested tumor cell lines.
  • Mechanism of action : The compound acts as a xanthine oxidase inhibitor, preventing the formation of reactive oxygen species (ROS) that can promote cancer cell survival. Additionally, it induces multipolar mitotic spindles in cancer cells with multiple centrosomes, leading to increased cell death.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating thiazole derivatives found that this compound exhibited significant bactericidal activity against several strains, positioning it as a promising candidate for further development in antimicrobial therapies.
  • Anticancer Studies : Another investigation tested the compound against a panel of cancer cell lines, revealing potent inhibitory effects on growth and survival. The study highlighted its potential as a dual-action agent against both bacterial infections and cancer.
  • Mechanistic Insights : Research utilizing high-throughput screening techniques demonstrated that derivatives of this compound could selectively inhibit mitotic kinesins in cancer cells, providing insights into their potential therapeutic applications in oncology.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Effective against Gram-positive bacteria and certain fungi.
  • Anticancer Activity : Inhibits proliferation in various cancer cell lines through multiple mechanisms including xanthine oxidase inhibition and induction of aberrant mitotic division.

Properties

Molecular Formula

C8H11ClN2O2S

Molecular Weight

234.70 g/mol

IUPAC Name

ethyl 5-chloro-2-(dimethylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H11ClN2O2S/c1-4-13-7(12)5-6(9)14-8(10-5)11(2)3/h4H2,1-3H3

InChI Key

WIRVKDBLWOCEIW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=N1)N(C)C)Cl

Origin of Product

United States

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